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Introduction
Nevanimibe hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective

inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme that plays

a crucial role in cellular cholesterol metabolism. By catalyzing the esterification of free

cholesterol into cholesteryl esters for storage in lipid droplets, ACAT1 is implicated in the

pathophysiology of various diseases, including atherosclerosis, certain cancers, and adrenal

disorders. The therapeutic potential of targeting ACAT1 has led to significant interest in the

development of small molecule inhibitors like Nevanimibe. This technical guide provides an in-

depth overview of the structure-activity relationship (SAR) of Nevanimibe analogs, experimental

protocols for their evaluation, and the associated signaling pathways.

Quantitative Data on Nevanimibe and Related
ACAT1 Inhibitors
The following table summarizes the available quantitative data for Nevanimibe hydrochloride
and other relevant ACAT1 inhibitors. This data is essential for comparing the potency and

selectivity of these compounds.
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Compound
Name

Target Assay Type Value Units Reference

Nevanimibe

(PD-132301)
ACAT1 EC50 9 nM [1]

ACAT2 EC50 368 nM [1]

F12511 ACAT1 IC50 39 nM

ACAT2 IC50 110 nM

Structure-Activity Relationship (SAR) of ACAT1
Inhibitors
While a comprehensive public SAR study on a series of direct Nevanimibe hydrochloride
analogs is not readily available, analysis of the Nevanimibe structure and the broader class of

ACAT1 inhibitors allows for the deduction of key structural features likely contributing to its

potent and selective activity.

Nevanimibe's chemical structure, N-((1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-

1,2,4-triazol-1-yl)propyl)-4'-(trifluoromethyl)biphenyl-4-carboxamide, reveals several important

moieties:

Biphenyl Carboxamide Core: This rigid scaffold serves as the backbone of the molecule,

likely orienting the other functional groups for optimal interaction with the ACAT1 active site.

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on the biphenyl ring

may enhance binding affinity through hydrophobic and electronic interactions.

(1S,2R)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl Side Chain: This chiral side chain

is critical for activity. The hydroxyl group can act as a hydrogen bond donor and acceptor,

while the triazole ring can participate in various non-covalent interactions. The specific

stereochemistry is likely crucial for fitting into the enzyme's active site.

2,4-Difluorophenyl Group: The fluorine substitutions on the phenyl ring can modulate the

electronic properties and metabolic stability of the compound.
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General SAR principles for other classes of ACAT inhibitors often highlight the importance of a

central hydrophobic core, hydrogen bond donors and acceptors, and specific stereochemistry

for potent and selective inhibition. Further research into analogs of Nevanimibe would be

invaluable to precisely map the SAR and guide the design of next-generation ACAT1 inhibitors

with improved pharmacological profiles.

Signaling Pathways
ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by

Nevanimibe hydrochloride can impact several downstream signaling pathways, particularly in

cancer cells that exhibit altered cholesterol metabolism. One such pathway is the

AKT/GSK3β/c-Myc signaling pathway, which is known to be involved in cell proliferation and

metastasis in certain cancers like bladder cancer.
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Caption: ACAT1-mediated signaling in cancer cell proliferation.

Experimental Protocols
The evaluation of Nevanimibe analogs and other ACAT1 inhibitors typically involves two key

types of assays: a cell-based assay to assess activity in a cellular context and an in vitro assay

using isolated enzymes to determine direct inhibitory effects.

Experimental Workflow: ACAT1 Inhibitor Screening
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The following diagram illustrates a general workflow for screening and characterizing ACAT1

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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